Dynorphin A (1-9)
Overview
Description
Dynorphin A (1-9), also known as Dynorphin A (1-9), is a useful research compound. Its molecular formula is C52H84N18O11 and its molecular weight is 1137.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Biotransformation in Inflamed Tissue, Serum, and Trypsin Solution
Dynorphin A 1–17 (DYN A) is an endogenous neuropeptide involved in analgesia, inflammation, and addiction. Its metabolism varies depending on the release site and environment. Research by Morgan et al. (2012) focused on DYN A's biotransformation in rat inflamed tissue, serum, and trypsin solution, identifying numerous fragments in these different environments, which implies a complex interaction between DYN A and its metabolic pathways in various physiological contexts (Morgan et al., 2012).
2. Role in Dynorphin-Induced Allodynia and Neuropathic Pain
Dynorphin A exhibits roles in creating allodynia and hyperalgesia, symptoms of neuropathic pain. Laughlin et al. (2000) explored the cytokine IL-1β and transcription factor NF-κB in dynorphin-induced allodynia, suggesting that modulating cytokine activity in the spinal cord could be an effective strategy for chronic pain treatment (Laughlin et al., 2000).
3. Interaction with κ Opioid Receptor
Dynorphin A is known for its preference for the κ opioid receptor (KOR). Ramos-Colon et al. (2016) conducted studies on [des-Arg7]Dyn A analogues and found that Arg7 is not crucial for KOR activities, leading to the development of selective KOR antagonists with potential to treat disorders like stress-induced relapse (Ramos-Colon et al., 2016).
4. Cardiovascular Regulation
Dynorphin A species such as Dyn A-(1-17) have been studied for their effects on cardiovascular regulation. Feuerstein and Faden (1984) found that Dyn A-(1-17) significantly reduced systemic blood pressure when microinjected into the preoptic nucleus of rats, suggesting a role in modulating cardiorespiratory variables (Feuerstein & Faden, 1984).
5. Presence in Vasopressin Neurosecretory Vesicles
Dynorphin-A-(1-8) is found in vasopressin-containing neurosecretory cells in the rat pituitary. Whitnall et al. (1983) showed that it's contained within the same neurosecretory vesicles as vasopressin, indicating its release during the antidiuretic response (Whitnall et al., 1983).
Future Directions
Properties
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H84N18O11/c1-5-30(4)42(48(79)68-37(49(80)81)16-11-23-62-52(58)59)70-45(76)36(15-10-22-61-51(56)57)66-44(75)35(14-9-21-60-50(54)55)67-46(77)38(24-29(2)3)69-47(78)39(26-31-12-7-6-8-13-31)65-41(73)28-63-40(72)27-64-43(74)34(53)25-32-17-19-33(71)20-18-32/h6-8,12-13,17-20,29-30,34-39,42,71H,5,9-11,14-16,21-28,53H2,1-4H3,(H,63,72)(H,64,74)(H,65,73)(H,66,75)(H,67,77)(H,68,79)(H,69,78)(H,70,76)(H,80,81)(H4,54,55,60)(H4,56,57,61)(H4,58,59,62)/t30-,34-,35-,36-,37-,38-,39-,42-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWWJMLXKYUVTQ-VCZUSBFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H84N18O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1137.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77259-54-2 | |
Record name | Dynorphin A (1-9) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077259542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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